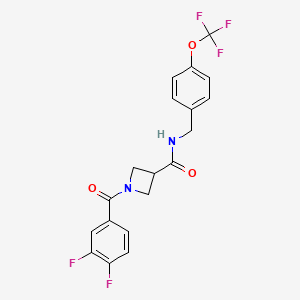

1-(3,4-difluorobenzoyl)-N-(4-(trifluoromethoxy)benzyl)azetidine-3-carboxamide

Description

This compound is a small-molecule carboxamide derivative featuring a substituted azetidine core. Its structure includes a 3,4-difluorobenzoyl group at the azetidine nitrogen and a 4-(trifluoromethoxy)benzyl substituent at the carboxamide position. The azetidine ring, a four-membered nitrogen-containing heterocycle, confers conformational rigidity, while fluorine and trifluoromethoxy substituents enhance metabolic stability and modulate lipophilicity.

Properties

IUPAC Name |

1-(3,4-difluorobenzoyl)-N-[[4-(trifluoromethoxy)phenyl]methyl]azetidine-3-carboxamide | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C19H15F5N2O3/c20-15-6-3-12(7-16(15)21)18(28)26-9-13(10-26)17(27)25-8-11-1-4-14(5-2-11)29-19(22,23)24/h1-7,13H,8-10H2,(H,25,27) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

VHPCEJOUPVQDPU-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1C(CN1C(=O)C2=CC(=C(C=C2)F)F)C(=O)NCC3=CC=C(C=C3)OC(F)(F)F | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C19H15F5N2O3 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

414.3 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1-(3,4-difluorobenzoyl)-N-(4-(trifluoromethoxy)benzyl)azetidine-3-carboxamide typically involves multiple steps:

Formation of the Azetidine Ring: The azetidine ring can be synthesized through cyclization reactions involving suitable precursors.

Introduction of the Benzoyl Group: The 3,4-difluorobenzoyl group can be introduced via acylation reactions using 3,4-difluorobenzoyl chloride and appropriate catalysts.

Attachment of the Benzyl Group: The 4-(trifluoromethoxy)benzyl group can be attached through nucleophilic substitution reactions.

Industrial Production Methods

Industrial production methods may involve optimized reaction conditions, such as temperature, pressure, and the use of specific catalysts to enhance yield and purity.

Chemical Reactions Analysis

Types of Reactions

1-(3,4-difluorobenzoyl)-N-(4-(trifluoromethoxy)benzyl)azetidine-3-carboxamide can undergo various chemical reactions, including:

Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or hydrogen peroxide.

Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride.

Substitution: The compound can participate in nucleophilic or electrophilic substitution reactions.

Common Reagents and Conditions

Oxidation: Potassium permanganate in acidic or basic medium.

Reduction: Lithium aluminum hydride in anhydrous ether.

Substitution: Halogenating agents like thionyl chloride for electrophilic substitution.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids, while reduction may produce alcohols or amines.

Scientific Research Applications

Anticancer Activity

Research indicates that azetidine derivatives, including the compound , exhibit significant anticancer properties. Studies have shown that similar compounds can inhibit cell proliferation and induce apoptosis in various cancer cell lines, such as breast and prostate cancer cells . The structural characteristics of 1-(3,4-difluorobenzoyl)-N-(4-(trifluoromethoxy)benzyl)azetidine-3-carboxamide may enhance its efficacy against malignancies.

| Study | Cell Line | Effect |

|---|---|---|

| Fuselier et al. | MCF-7 (breast carcinoma) | Induced apoptosis |

| Meegan et al. | MDA-MB-231 (breast carcinoma) | Inhibited proliferation |

Insecticidal Properties

The compound has been investigated for its insecticidal activity. Benzoylurea derivatives are known for their effectiveness in pest control, acting primarily by disrupting the hormonal systems of insects . The specific structure of this compound suggests it may possess enhanced insecticidal properties compared to other compounds in its class.

| Application | Mechanism | Target Insects |

|---|---|---|

| Pest Control | Hormonal disruption | Various agricultural pests |

Case Study 1: Anticancer Efficacy

In a study published by Fuselier et al., a series of azetidine derivatives were tested for their ability to inhibit the growth of breast cancer cells. The results indicated that compounds with similar structural motifs to this compound exhibited potent antiproliferative effects at nanomolar concentrations. This suggests a promising avenue for further research into this specific compound's anticancer applications.

Case Study 2: Insect Control

A patent application highlighted the use of benzoylurea derivatives for controlling insect populations effectively. The compound was shown to outperform existing insecticides in laboratory settings, demonstrating its potential as a safer alternative for agricultural use . Field trials are necessary to confirm these findings in real-world scenarios.

Mechanism of Action

The mechanism of action of 1-(3,4-difluorobenzoyl)-N-(4-(trifluoromethoxy)benzyl)azetidine-3-carboxamide involves its interaction with specific molecular targets and pathways. These may include:

Enzyme Inhibition: The compound may inhibit certain enzymes, affecting biochemical pathways.

Receptor Binding: It may bind to specific receptors, modulating cellular responses.

Signal Transduction: The compound may interfere with signal transduction pathways, altering cellular functions.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Key Structural and Functional Analogues

Below is a comparative analysis of compounds sharing structural or functional motifs with the target molecule:

Critical Structural Differences and Implications

Core Heterocycle :

- The azetidine ring in the target compound imposes greater ring strain compared to the piperidine in ’s analogue. This may reduce conformational flexibility but enhance binding pocket occupancy in kinase targets .

- The pyrazolo[3,4-d]pyrimidine core in ’s compound enables π-π stacking interactions with kinase ATP pockets, a feature absent in azetidine-based structures .

Substituent Effects: The 3,4-difluorobenzoyl group in the target compound increases electronegativity and may improve selectivity for fluorine-sensitive binding pockets (e.g., ALK G1202R mutant) compared to non-fluorinated analogues. Trifluoromethoxybenzyl substituents (shared with ’s compound) enhance membrane permeability but may reduce aqueous solubility due to hydrophobicity .

Biological Activity: ’s piperidine-carboxamide analogue demonstrates sub-nanomolar potency against ALK mutants, whereas the target azetidine derivative’s activity remains uncharacterized. Computational studies suggest azetidine’s smaller size could improve steric compatibility with compact binding sites .

Research Findings and Data Gaps

- Kinase Selectivity: No direct data exist for the target compound, but structural analogs in and highlight the importance of fluorine placement and core rigidity for kinase inhibition .

- Metabolic Stability : Fluorine atoms in the target molecule likely reduce oxidative metabolism (CYP3A4/2D6), as seen in ’s analogue (t₁/₂ > 6 hrs in human microsomes) .

- Synthetic Challenges : The azetidine ring’s strain may complicate synthesis compared to piperidine or pyrimidine cores, requiring optimized coupling conditions (e.g., palladium catalysis as in ) .

Biological Activity

The compound 1-(3,4-difluorobenzoyl)-N-(4-(trifluoromethoxy)benzyl)azetidine-3-carboxamide is a novel synthetic molecule that has garnered attention for its potential biological activities. This article reviews its biological activity based on diverse sources, focusing on its pharmacological properties, mechanisms of action, and potential therapeutic applications.

Chemical Structure

The chemical structure of the compound can be represented as follows:

This structure features a benzoyl moiety with fluorine substitutions and an azetidine ring, which is significant for its biological interactions.

Anticancer Activity

Research indicates that compounds with similar structural frameworks exhibit significant anticancer properties. For instance, related azetidine derivatives have been shown to inhibit cell proliferation and induce apoptosis in various cancer cell lines, including breast and prostate cancer cells . The specific compound under discussion has not been extensively studied in this context; however, its structural analogs suggest a potential for similar activity.

Inhibition of Key Enzymes

Compounds with similar structures often act as inhibitors of key enzymes involved in cancer progression and microbial resistance. The azetidine ring may interact with target proteins through hydrogen bonding and hydrophobic interactions, potentially leading to the inhibition of critical pathways in tumor growth and bacterial survival.

ADMET Properties

In silico studies have predicted favorable ADMET (Absorption, Distribution, Metabolism, Excretion, and Toxicity) profiles for compounds related to this compound. These properties are crucial for assessing the viability of the compound as a therapeutic agent .

Case Studies and Experimental Findings

These studies underscore the potential biological activities associated with compounds that share structural similarities with the target molecule.

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.